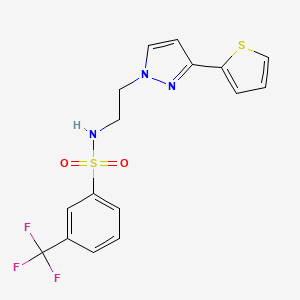
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound featuring distinctive structural elements such as a thiophene ring, a pyrazole ring, and a trifluoromethyl benzenesulfonamide moiety. These components lend unique properties to the compound, making it an intriguing subject for scientific research across various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions. The process begins with the preparation of the thiophene ring and the pyrazole ring, which are then linked via an ethyl spacer. The final step involves the sulfonation of the trifluoromethylbenzene ring to attach the sulfonamide group.
Key steps include:
Formation of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis.
Construction of Pyrazole Ring: Involves the cyclocondensation of hydrazines with 1,3-diketones.
Linking of Rings: Requires the use of alkylating agents to form the ethyl linkage.
Sulfonation and Coupling: The trifluoromethylbenzene undergoes sulfonation, followed by coupling with the linked thiophene-pyrazole structure.
Industrial Production Methods
In an industrial setting, scaling up the synthesis involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and automated synthesizers may be employed to increase efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiophene and pyrazole rings.
Reduction: The reduction processes can affect the sulfonamide and trifluoromethyl groups.
Substitution: Both electrophilic and nucleophilic substitutions can occur, primarily at the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of reagents like hydrogen peroxide or KMnO4.
Reduction: Catalytic hydrogenation or the use of lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts reagents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The products depend on the reaction type, but typical outcomes include:
Oxidized forms with ketone or hydroxyl groups.
Reduced forms with simplified aromatic structures.
Substituted derivatives with varying functional groups attached to the rings.
科学研究应用
Chemistry
In organic synthesis, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is used as a building block for more complex molecules due to its functional group diversity.
Biology
Its structure allows it to interact with biological molecules, making it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
Industry
In materials science, the compound's thermal and chemical stability make it suitable for use in advanced polymers and coatings.
作用机制
The compound's mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, where it can inhibit or activate biological pathways. The thiophene and pyrazole rings allow it to form stable complexes with these targets, while the trifluoromethyl group enhances its binding affinity and metabolic stability.
相似化合物的比较
Compared to other compounds with similar structures, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
These alternatives differ primarily in the heterocyclic ring attached to the pyrazole and the nature of their substituents, which can affect their reactivity and application potential.
属性
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S2/c17-16(18,19)12-3-1-4-13(11-12)26(23,24)20-7-9-22-8-6-14(21-22)15-5-2-10-25-15/h1-6,8,10-11,20H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVCGAVLCBLFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2621895.png)
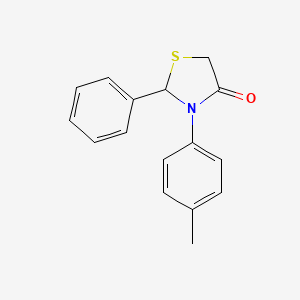

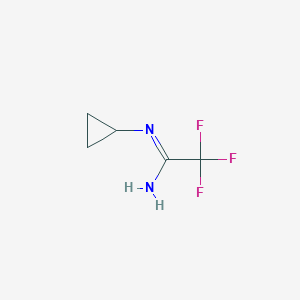
![2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2621903.png)

![Methyl 3,5-dichloro-4-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B2621908.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2621909.png)
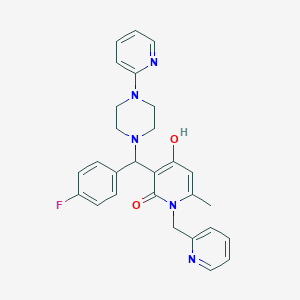
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2621912.png)
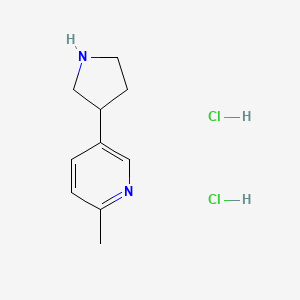
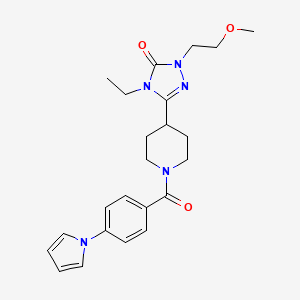
![N-[(E)-3-Methylsulfonylprop-2-enyl]-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide](/img/structure/B2621917.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)
